![molecular formula C19H17N5O2 B2932184 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-72-7](/img/structure/B2932184.png)
6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse. For instance, the anions generated from similar compounds with sodium hydride (NaH) underwent aromatization to give the 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles . Compounds reacted with arylaldehydes in the presence of NaH to give corresponding 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylmethyl benzoates .Scientific Research Applications
Cancer Research
Compounds with a similar structure have shown good inhibitory effects and cytotoxic activities against various cancer cell lines, suggesting potential use in cancer treatment research .
Medicinal Chemistry
The structural framework of these compounds provides opportunities for combinatorial protocols in medicinal chemistry, indicating their use in drug discovery and development .
Antimicrobial Studies
Similar compounds have been evaluated for their antimicrobial properties, which could mean this compound may also be researched for its effectiveness against bacteria or fungi .
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression . The exact nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . Under normal conditions, CDK2 promotes the transition from the G1 phase to the S phase of the cell cycle. When cdk2 is inhibited by the compound, this transition is halted, potentially leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell cycle progression, potentially leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells . In addition, the compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
6-benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-16-10-8-15(9-11-16)24-18-17(21-22-24)19(25)23(13-20-18)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPPTWEQJYWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.